molecular formula C28H30N2O5 B15036543 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide

3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No.: B15036543
M. Wt: 474.5 g/mol
InChI Key: RVGJELVAOBBOLW-UHFFFAOYSA-N
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Description

  • The ethoxy groups are introduced via an ethylation reaction, typically using ethyl iodide or ethyl bromide in the presence of a base.
  • Common reagents: ethyl iodide, base (e.g., potassium carbonate).
  • Formation of the Benzamide Moiety:

    • The benzamide moiety is formed through the reaction of an amine with a benzoyl chloride derivative.
    • Common reagents: amine, benzoyl chloride, base (e.g., triethylamine).
  • Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    • Formation of the Benzoxazole Ring:

      • The benzoxazole ring can be synthesized through the condensation of an o-aminophenol with a carboxylic acid or its derivatives under acidic conditions.
      • Common reagents: o-aminophenol, carboxylic acid, acid catalyst (e.g., sulfuric acid).

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
      • Common reagents: oxidizing agents (e.g., potassium permanganate, chromium trioxide).
    • Reduction:

      • Reduction reactions can target the benzamide moiety, converting it to an amine.
      • Common reagents: reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
    • Substitution:

      • The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
      • Common reagents: nucleophiles (e.g., thiols, amines).

    Major Products:

    • Oxidation of the ethoxy groups can yield aldehydes or carboxylic acids.
    • Reduction of the benzamide moiety can yield amines.
    • Substitution reactions can yield various substituted derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry:

    • The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology:

    • It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine:

    • Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry:

    • The compound is used in the development of advanced materials, including polymers and coatings.

    Mechanism of Action

    The mechanism of action of 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    • Inhibition of Enzymes:

      • The compound may inhibit specific enzymes involved in cellular processes, leading to its biological effects.
    • Interaction with DNA:

      • It may interact with DNA, leading to changes in gene expression and cellular function.
    • Modulation of Signaling Pathways:

      • The compound may modulate signaling pathways involved in cell growth and survival, contributing to its potential therapeutic effects.

    Comparison with Similar Compounds

    • 3,4,5-trimethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide
    • 3,4,5-triethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
    • 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzothiazol-5-yl]benzamide

    Comparison:

    • 3,4,5-trimethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide differs by having methoxy groups instead of ethoxy groups, which may affect its reactivity and biological activity.
    • 3,4,5-triethoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide has a methyl group instead of an ethyl group, which may influence its steric properties and interactions with molecular targets.
    • 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzothiazol-5-yl]benzamide contains a benzothiazole ring instead of a benzoxazole ring, which may alter its electronic properties and reactivity.

    This detailed article provides a comprehensive overview of 3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

    Properties

    Molecular Formula

    C28H30N2O5

    Molecular Weight

    474.5 g/mol

    IUPAC Name

    3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide

    InChI

    InChI=1S/C28H30N2O5/c1-5-18-9-11-19(12-10-18)28-30-22-17-21(13-14-23(22)35-28)29-27(31)20-15-24(32-6-2)26(34-8-4)25(16-20)33-7-3/h9-17H,5-8H2,1-4H3,(H,29,31)

    InChI Key

    RVGJELVAOBBOLW-UHFFFAOYSA-N

    Canonical SMILES

    CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OCC)OCC)OCC

    Origin of Product

    United States

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